N,N-dimethyl-1H-imidazole-4-sulfonamide chemical properties
N,N-dimethyl-1H-imidazole-4-sulfonamide chemical properties
Topic: N,N-Dimethyl-1H-imidazole-4-sulfonamide Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Identity
N,N-Dimethyl-1H-imidazole-4-sulfonamide (CAS 58768-16-4 ) is a specialized heterocyclic building block distinct from its more common isomer, N,N-dimethyl-1H-imidazole-1-sulfonamide. While the 1-sulfonamide is a labile reagent used for sulfonyl transfer (a "sulfonyl imidazolide"), the 4-sulfonamide features a stable sulfonamide bond attached to the carbon backbone of the imidazole ring. This stability makes it a critical pharmacophore in medicinal chemistry, serving as a scaffold for glucokinase activators, PHP inhibitors, and other bioactive heteroaryls.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | N,N-Dimethyl-1H-imidazole-4-sulfonamide |
| Common Synonyms | 1(3)H-Imidazole-4-sulfonic acid dimethylamide; 4-(Dimethylsulfamoyl)imidazole |
| CAS Number | 58768-16-4 |
| Molecular Formula | C₅H₉N₃O₂S |
| Molecular Weight | 175.21 g/mol |
| SMILES | CN(C)S(=O)(=O)c1cncn1 |
| InChI Key | LBUFCZMUMBMNFW-UHFFFAOYSA-N |
Physicochemical Profile
Understanding the physical properties of this scaffold is essential for optimizing its use in parallel synthesis and drug design. Unlike the 1-isomer, which hydrolyzes rapidly, the 4-isomer exhibits robustness typical of aryl sulfonamides.
Key Properties
| Parameter | Value / Characteristic | Context |
| Physical State | Solid (Crystalline) | Stable at room temperature. |
| Solubility | Soluble in DMSO, MeOH, DCM | Compatible with standard organic synthesis workflows. |
| LogP (Predicted) | ~ -0.5 | Hydrophilic character due to the imidazole ring and sulfonamide polarity. |
| pKa (Predicted) | Imidazole NH: ~14 Imidazole N3: ~5-6 | The electron-withdrawing sulfonamide group at C4 lowers the basicity of the imidazole N3 compared to unsubstituted imidazole (pKa 6.95). |
| Tautomerism | 1H / 3H Equilibrium | Like all 4-substituted imidazoles, it exists as a tautomeric mixture in solution (4-sulfonamide |
Synthetic Methodology
The synthesis of N,N-dimethyl-1H-imidazole-4-sulfonamide typically proceeds via the nucleophilic attack of dimethylamine on 1H-imidazole-4-sulfonyl chloride . This precursor is commercially available but can be corrosive and sensitive to moisture.
Core Synthetic Protocol
Reaction: Sulfonylation of Dimethylamine Precursor: 1H-Imidazole-4-sulfonyl chloride (CAS 104285-97-2)
Step-by-Step Protocol
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Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 1H-imidazole-4-sulfonyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM) or acetonitrile (MeCN). Concentration: ~0.2 M.
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Base Addition: Cool the solution to 0°C. Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5–3.0 equiv). The excess base is required to neutralize the HCl generated and to deprotonate the dimethylamine hydrochloride if used.
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Amine Addition: Add Dimethylamine hydrochloride (1.1 equiv) or a solution of dimethylamine in THF.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC or LC-MS (Target Mass: 176.0 [M+H]⁺).
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Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove acidic impurities) and brine. Dry over Na₂SO₄ and concentrate in vacuo.
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Purification: If necessary, purify via flash column chromatography (DCM/MeOH gradient) or recrystallization from hexanes/EtOAc.
Visualization: Synthetic Pathway
Caption: Nucleophilic substitution pathway for the formation of the sulfonamide bond at the C4 position.
Chemical Reactivity & Stability
Distinguishing the reactivity of the 4-isomer from the 1-isomer is vital for experimental design.
1-Sulfonamide vs. 4-Sulfonamide
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1-Sulfonamide (N-SO₂): The sulfonyl group is attached to the imidazole nitrogen. This bond is highly activated (similar to an anhydride) and acts as a sulfonyl transfer reagent . It will react with nucleophiles (amines, alcohols) to transfer the sulfonyl group, regenerating imidazole.
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4-Sulfonamide (C-SO₂): The sulfonyl group is attached to a carbon atom. This bond is chemically stable under standard hydrolytic conditions. It functions as a robust structural motif in drug candidates.[1]
Functionalization Opportunities
The N,N-dimethyl-1H-imidazole-4-sulfonamide scaffold offers two primary vectors for further elaboration:
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N1-Alkylation/Arylation: The free imidazole NH is nucleophilic. It can be alkylated (e.g., with alkyl halides/bases) or arylated (e.g., Chan-Lam or Buchwald-Hartwig coupling) to introduce diversity.
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Note: Alkylation often yields a mixture of regioisomers (N1 vs N3), though steric hindrance from the C4-sulfonamide usually favors the remote N1 position (1,4-disubstituted product).
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C2-Lithiation: The C2 proton (between the nitrogens) is acidic. Protection of N1 followed by treatment with strong bases (e.g., n-BuLi) allows for C2-functionalization (formylation, halogenation).
Analytical Characterization
Confirming the structure requires distinguishing the regiochemistry.
Expected NMR Signals (d₆-DMSO)
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¹H NMR:
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δ ~12.5–13.0 ppm: Broad singlet (1H, Imidazole NH ).
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δ ~7.6–7.9 ppm: Singlet (1H, C2-H or C5-H ).
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δ ~7.3–7.5 ppm: Singlet (1H, C5-H or C2-H ).
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δ ~2.6–2.8 ppm: Singlet (6H, N(CH ₃)₂). Diagnostic for the dimethylsulfamoyl group.
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¹³C NMR:
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δ ~135–140 ppm: Imidazole C2/C5 carbons.
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δ ~35–40 ppm: Dimethylamino carbons.
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Mass Spectrometry[3]
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ESI-MS: Positive mode typically shows a clean [M+H]⁺ peak at 176.05 m/z.
Biological Applications
This molecule appears in patent literature and academic research as a key intermediate for:
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Glucokinase Activators: Used to synthesize substituted heteroaryls that modulate glucose metabolism for type 2 diabetes treatment.
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PHP Inhibitors: The imidazole-sulfonamide motif mimics the transition state of phosphohistidine phosphatase (PHP) hydrolysis, serving as a probe for enzyme mechanisms.
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Bioisosteres: The sulfonamide group acts as a non-hydrolyzable bioisostere for carboxamides (e.g., related to Dacarbazine analogs), offering altered solubility and hydrogen-bonding profiles.
References
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PubChem. (2025).[2][3] N,N-dimethyl-1H-imidazole-4-sulfonamide (Compound). National Library of Medicine. Retrieved January 28, 2026, from [Link]
- Fyfe, M. C. T., et al. (2010). Substituted Heteroaryls (US Patent 2010/0063063 A1). Google Patents.
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TU Dortmund Repository. (2015). Design, Synthesis and Evaluation of PHP Inhibitors. Retrieved January 28, 2026, from [Link]
